An In-depth Technical Guide to 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
An In-depth Technical Guide to 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide also draws upon information from closely related analogs to provide a thorough understanding of its characteristics.
Core Physicochemical Properties
Quantitative experimental data for the physicochemical properties of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine are not extensively available in publicly accessible literature. The following table summarizes the key known and calculated identifiers for this compound.
| Property | Value | Source |
| CAS Number | 101900-98-5 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₆ClN₃ | --INVALID-LINK--[1] |
| Molecular Weight | 179.61 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 4-chloro-2-methylpyrido[3,4-d]pyrimidine | |
| Canonical SMILES | CC1=NC2=C(C=CN=C2)C(Cl)=N1 | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| LogP | Data not available | |
| Solubility | Data not available |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine is not published, a representative synthetic route can be inferred from the preparation of analogous pyrido[3,4-d]pyrimidine derivatives.[2] The following is a plausible multi-step synthesis.
General Synthetic Workflow
Caption: A plausible two-step synthesis of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine.
Step 1: Synthesis of 2-methylpyrido[3,4-d]pyrimidin-4-ol
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A mixture of a suitable 3-amino-4-pyridinecarboxylic acid derivative and acetamidine hydrochloride in a high-boiling point solvent (e.g., diphenyl ether) is heated to reflux (approximately 180-200 °C) for 2-4 hours.
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The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
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The solid is washed with a suitable organic solvent (e.g., ethanol, diethyl ether) to remove impurities.
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The crude product is then purified, typically by recrystallization from a solvent such as ethanol or by column chromatography on silica gel, to yield the 2-methylpyrido[3,4-d]pyrimidin-4-ol intermediate.
Step 2: Synthesis of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
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The 2-methylpyrido[3,4-d]pyrimidin-4-ol intermediate is suspended in a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
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A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added.
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The mixture is heated to reflux (approximately 110-120 °C) for 4-6 hours, during which the reaction is monitored by thin-layer chromatography (TLC).
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After completion, the excess POCl₃ is removed under reduced pressure.
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The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
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The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
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The solid is collected by filtration, washed with water, and dried.
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Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) or by column chromatography to afford the final product, 4-Chloro-2-methylpyrido[3,4-d]pyrimidine.
Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure and the positions of the methyl group and protons on the pyridopyrimidine core.
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Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound.
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Melting Point Analysis: The melting point would be determined to assess the purity of the final product.
Biological Activity and Signaling Pathways
The pyrido[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with kinase inhibitory activity.[3][4] Derivatives of this heterocyclic system have been investigated as inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[5][6][7]
While specific biological data for 4-Chloro-2-methylpyrido[3,4-d]pyrimidine is scarce, it is plausible that this compound, like its analogs, functions as a kinase inhibitor. The general mechanism of action for such inhibitors often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Potential Kinase Inhibition Signaling Pathway
Caption: Potential mechanism of action via kinase signaling pathway inhibition.
This diagram illustrates a simplified, generic signal transduction pathway mediated by a protein kinase. 4-Chloro-2-methylpyrido[3,4-d]pyrimidine is hypothesized to inhibit the protein kinase, thereby blocking the downstream signaling events that lead to cellular responses like proliferation and survival. The specific kinase(s) targeted by this compound would need to be determined through further experimental investigation. Review articles on the broader class of pyridopyrimidines suggest potential targets could include tyrosine kinases, MAP kinases, and cyclin-dependent kinases (CDKs).[8]
Conclusion
4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a heterocyclic compound with potential applications in drug discovery, likely as a kinase inhibitor. While detailed physicochemical data for this specific molecule is limited, its synthesis can be achieved through established chemical routes used for analogous structures. Further research is warranted to fully elucidate its physicochemical properties, biological targets, and therapeutic potential. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and pharmacology of this promising scaffold.
References
- 1. 101900-98-5|4-Chloro-2-methylpyrido[3,4-d]pyrimidine|BLD Pharm [bldpharm.com]
- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. encyclopedia.pub [encyclopedia.pub]
